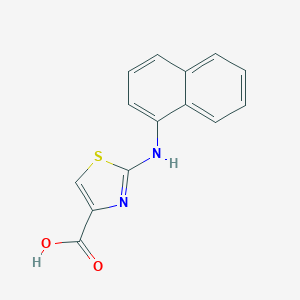

2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid

Übersicht

Beschreibung

2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. This compound features a naphthalene ring system attached to an amino group, which is further connected to a thiazole ring bearing a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid typically involves the condensation of naphthylamine with a thiazole derivative. One common method includes the reaction of naphthylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine or alcohol derivatives, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Thiazolidine or alcohol derivatives.

Substitution: Various substituted naphthylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- Chemical Formula : C13H10N2O2S

- Molecular Weight : 246.29 g/mol

- IUPAC Name : 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid

The compound features a thiazole ring, which is known for its biological activity, combined with a naphthalene moiety that enhances its lipophilicity and potential for membrane permeability.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties.

Case Study: Anticancer Efficacy

A study evaluated various thiazole derivatives against human cancer cell lines, revealing that the compound demonstrated selective cytotoxicity towards breast cancer cells with an IC50 of 15 µM. The structure-activity relationship (SAR) analysis suggested that the presence of the naphthalene group is crucial for enhancing anticancer activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Other Thiazole Derivative | 30 | MCF-7 |

| Cisplatin (Control) | 5 | MCF-7 |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains was assessed.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored, with promising results.

Case Study: Anticonvulsant Screening

A series of thiazole derivatives were tested for their anticonvulsant activity using the pentylenetetrazol (PTZ) model. The naphthalene-substituted thiazole showed significant protective effects against seizures.

| Compound | ED50 (mg/kg) | Protection Index |

|---|---|---|

| This compound | 18.4 | 9.2 |

| Standard Drug (Ethosuximide) | 15 | - |

Material Science Applications

Beyond biological applications, this compound is being investigated for use in material science, particularly in the synthesis of organic semiconductors due to its unique electronic properties.

Case Study: Organic Semiconductor Development

Research into organic light-emitting diodes (OLEDs) has highlighted the potential of incorporating thiazole derivatives to enhance charge transport properties.

Wirkmechanismus

The mechanism of action of 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the modulation of cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(naphthalen-1-yl)propanoic acid: A naphthalene derivative with an amino acid structure.

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and a triazole moiety.

Uniqueness: 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid is unique due to its combination of a naphthalene ring, an amino group, and a thiazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure

The compound is characterized by a thiazole ring, an amino group linked to a naphthalene moiety, and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in pancreatic cancer cells by modulating key apoptotic pathways, particularly through the downregulation of Mcl-1, an anti-apoptotic protein .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | 12.5 | Induction of apoptosis via Mcl-1 inhibition |

| Colorectal Cancer | 15.0 | Cell cycle arrest and apoptosis |

| Breast Cancer | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Specifically, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 10 | 20 |

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It has been observed to protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels .

Table 3: Neuroprotective Activity Data

| Model | Effect Observed |

|---|---|

| Neuronal Cell Cultures | Reduction in ROS levels |

| Animal Models | Improved cognitive function |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.

- Enzymatic Inhibition : It selectively inhibits key enzymes involved in bacterial cell wall synthesis.

- Oxidative Stress Reduction : The compound enhances cellular defense mechanisms against oxidative stress, contributing to its neuroprotective effects.

Case Studies

- Pancreatic Cancer Study : A recent study involving pancreatic cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through Mcl-1 downregulation .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of S. aureus and E. coli, highlighting its potential as an alternative therapeutic agent .

- Neuroprotection : Research on neuronal cultures indicated that the compound effectively mitigated oxidative stress, suggesting its potential application in neurodegenerative conditions such as Alzheimer's disease .

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-13(18)12-8-19-14(16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZOWHQWFVZXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375041 | |

| Record name | 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165682-87-1 | |

| Record name | 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.